ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a carbamoyl group at position 3, a 2-phenoxybenzamido substituent at position 2, and an ethyl ester at position 4. Below, we systematically compare this compound with structurally related analogues, focusing on substitutions, synthesis, and biological relevance.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-17-19(14-27)33-23(20(17)21(25)28)26-22(29)16-10-6-7-11-18(16)32-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEALEPSUPLSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments in the presence of a metal catalyst. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biological Activity
Overview of Ethyl 3-Carbamoyl-2-(2-Phenoxybenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-Carboxylate
This compound is a synthetic compound that belongs to the thienopyridine class of molecules. This class is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is . The structure features a thieno[2,3-c]pyridine core substituted with a phenoxybenzamide group and an ethyl carbamate moiety. The specific arrangement of these functional groups is crucial for its biological activity.
- Enzyme Inhibition : Compounds in the thienopyridine class often act as inhibitors of various enzymes involved in metabolic pathways. This can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.
- Receptor Modulation : The phenoxybenzamide group may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research has shown that thienopyridine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine have been studied for their ability to inhibit tumor growth in vitro and in vivo.
Anti-inflammatory Effects
Thienopyridines are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.
Antimicrobial Properties
Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic processes within microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anticancer Activity
A study conducted on a related thienopyridine derivative indicated a significant reduction in tumor size in mouse models when treated with the compound over a period of four weeks. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
Core Skeleton and Substituent Variations
The thieno[2,3-c]pyridine core is common across all analogues, but substitutions at positions 2, 3, and 6 significantly influence properties:
Key Observations :
Stability and Handling
Antitubulin and Anti-Proliferative Effects
- Methyl 3-cyano-2-(trimethoxyphenylamino) Derivative: Exhibits antitubulin activity (IC50 = 58 nM), attributed to the trimethoxyphenyl group mimicking colchicine-binding motifs .
- 4SC-207 : Retains efficacy in taxane-resistant cells, likely due to the pyridinyl acrylamido group enabling alternative binding to β-tubulin .
Receptor Modulation
- tert-Butyl 2-amino-3-cyano Derivative: Acts as an A1 adenosine receptor allosteric modulator, with the cyano group critical for receptor interaction .
Target Compound Hypotheses
The 2-phenoxybenzamido group may confer selectivity for aromatic pocket regions in tubulin or kinases.
Structure-Activity Relationship (SAR) Trends
Electron-Donating Substituents : Methoxy groups (e.g., ) enhance antitubulin activity by mimicking natural ligands.
Amide Linkers : Conjugated acrylamido (4SC-207) improves cellular permeability and resistance profile .
Ester Groups : Ethyl esters balance lipophilicity and metabolic clearance, whereas tert-butyl esters () prolong half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
